Sodium sulfosalicylate

Catalog No.
S1797247
CAS No.
1300-64-1
M.F
C7H4Na2O6S
M. Wt
262.1476
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium sulfosalicylate

CAS Number

1300-64-1

Product Name

Sodium sulfosalicylate

Molecular Formula

C7H4Na2O6S

Molecular Weight

262.1476

Sodium sulfosalicylate, with the chemical formula C₇H₅NaO₆S, is a sodium salt of sulfosalicylic acid. It appears as a white crystalline powder and is highly soluble in water. This compound is notable for its ability to act as a chelating agent and has applications in various fields, including chemistry, biology, and materials science. Its structure features a sulfonic acid group that enhances its reactivity and interaction with different substrates.

  • Skin and Eye Irritant: Avoid contact with skin and eyes. Wear gloves and safety glasses when handling.
  • Mildly Toxic by Ingestion: Wash hands thoroughly after handling. If ingested, seek medical attention.
, primarily involving its sulfonate and carboxylate functional groups. Key reactions include:

  • Precipitation Reactions: It can precipitate proteins from solutions, which is useful in biochemical applications .
  • Chelation: The compound forms complexes with metal ions, which can alter the solubility and reactivity of these metals .
  • Corrosion Inhibition: Sodium sulfosalicylate has been shown to inhibit corrosion processes, particularly in magnesium alloys when used in saline environments .

Sodium sulfosalicylate exhibits several biological activities:

  • Antioxidant Properties: It has been investigated for its potential to scavenge free radicals, contributing to its protective effects in biological systems.
  • Flotation Enhancer: In mineral processing, it enhances the sulfidation of minerals such as smithsonite and hemimorphite during flotation processes .
  • Protein Interaction: The compound interacts with proteins, leading to precipitation which can be harnessed in various biochemical assays .

Sodium sulfosalicylate can be synthesized through several methods:

  • Neutralization Reaction: Sulfosalicylic acid can be neutralized with sodium hydroxide or sodium carbonate to produce sodium sulfosalicylate.
  • Salification: The reaction of salicylic acid with sulfur trioxide followed by neutralization with sodium hydroxide also yields this compound.
  • Hydration Process: The dihydrate form can be synthesized by controlling the hydration conditions during the preparation process .

Sodium sulfosalicylate finds utility across various domains:

  • Corrosion Inhibitor: Used in aqueous solutions to protect metals from corrosion, particularly in magnesium-based systems .
  • Mineral Processing: Acts as an activator in flotation processes, enhancing the recovery of valuable minerals .
  • Biochemical Research: Employed in protein precipitation and enzyme assays due to its ability to interact with biomolecules.

Research indicates that sodium sulfosalicylate interacts significantly with various compounds:

  • Metal Ions: It forms stable complexes with transition metals, influencing their solubility and reactivity.
  • Proteins: The compound's ability to precipitate proteins makes it useful in purifying biological samples and studying protein interactions .

Sodium sulfosalicylate shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaUnique Features
Sodium salicylateC₇H₇NaO₃Primarily used as an anti-inflammatory agent.
Sodium benzenesulfonateC₆H₅NaO₃SCommonly used as a surfactant and dyeing agent.
Sodium sulfiteNa₂SO₃Used as a preservative; less effective as a chelator.
Sodium thiosulfateNa₂S₂O₃Known for its reducing properties; used in photography.

Sodium sulfosalicylate is unique due to its dual functionality as both a corrosion inhibitor and a flotation activator, distinguishing it from other similar compounds that typically serve more singular roles.

Sodium sulfosalicylate is systematically named sodium 2-hydroxy-5-sulfobenzoate (C₇H₅NaO₆S). Its molecular formula reflects a benzene ring substituted with a hydroxyl (-OH) group at position 2, a sulfonate (-SO₃⁻) group at position 5, and a carboxylate (-COO⁻) group at position 1. The sodium ion acts as a counterion, stabilizing the negatively charged sulfonate and carboxylate groups.

Key Structural Features:

Functional GroupPositionRole
Hydroxyl (-OH)C-2Protonation site, hydrogen bonding
Sulfonate (-SO₃⁻)C-5Ionic solubility, chelation
Carboxylate (-COO⁻)C-1pH-dependent deprotonation

The molecular weight is 240.17 g/mol, calculated from atomic masses: sodium (22.99), carbon (7 × 12.01), hydrogen (5 × 1.01), oxygen (6 × 16.00), and sulfur (32.07).

Crystallographic Structure Determination via X-ray Diffraction

X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) for sodium sulfosalicylate dihydrate (Na[(H₂Ssal)(H₂O)₂]). Key structural parameters include:

ParameterValue (Å or °)
a7.956
b12.873
c13.101
β102.98°

Coordination Geometry:

  • The sodium ion adopts a distorted octahedral geometry, coordinated by two water molecules, two sulfonate oxygens (O-S bonds: 1.456–1.455 Å), and two carboxylate oxygens (C-O bonds: 1.321–1.223 Å).
  • Sulfonate groups exhibit trigonal-planar geometry with S–O bond lengths averaging 1.454 Å.

Hydrogen Bonding Network:

  • Intramolecular hydrogen bonds between the phenolic O-H and carboxylate O- (d(O···O) = 2.712 Å).
  • Intermolecular interactions stabilize the 3D crystal lattice, including Na⁺···O– contacts (2.393–2.573 Å).

Spectroscopic Characterization (FTIR, NMR, UV-Vis)

FTIR Spectroscopy

Absorption (cm⁻¹)AssignmentSource
1670, 1280ν(C=O) and ν(C–OH) of free –COOH
1551, 1390ν(asym C–O) and ν(sym C–O) of coordinated –COO⁻
3566O–H stretch (phenolic)

Coordination-Induced Shifts:

  • Phenolic O–H stretch disappears in Cu(II) complexes due to deprotonation.
  • Sulfonate stretching modes (S=O) appear near 1240–1190 cm⁻¹.

¹H NMR (Predictive Analysis)

While direct NMR data for sodium sulfosalicylate is limited, analogous compounds suggest:

Proton Environmentδ (ppm)
Aromatic (C-3, C-4)7.8–8.5
Aromatic (C-6)6.8–7.2
–OH (phenolic)10.0–12.0

Note: Protonated –COOH and –SO₃H groups are absent in the sodium salt.

UV-Vis Spectroscopy

Absorption maxima are influenced by π→π* transitions in the aromatic ring and charge-transfer interactions in metal complexes. For example, Cu(II) complexes exhibit d-d transitions in the visible range (λ ≈ 600–700 nm).

Tautomeric Forms and Protonation State Variations

The parent acid, 5-sulfosalicylic acid, exists in multiple protonation states:

Protonation SitepKa (25°C)
–SO₃H< 0
–COOH~2.8
–OH (phenolic)~10.0

In sodium sulfosalicylate, the sulfonate and carboxylate groups are fully deprotonated, while the phenolic –OH remains protonated (pKa ≈ 10). This configuration is stabilized by resonance in the aromatic ring and ionic interactions with Na⁺.

Protonation Variations:

  • At pH < 2.8: Partial protonation of –COO⁻ to –COOH.
  • At pH > 10: Deprotonation of –OH to –O⁻, forming a trianion.

Hydration States and Solvate Formation

Sodium sulfosalicylate crystallizes in dihydrate (Na[(H₂Ssal)(H₂O)₂]) and pentahydrate forms, depending on synthesis conditions.

Dihydrate Characteristics:

PropertyValue
Molecular formulaC₇H₅NaO₆S·2H₂O
Molecular weight276.20 g/mol
Crystal systemMonoclinic
Water coordinationBidentate via O–H···O bonds

Pentahydrate Structure:

  • Five water molecules form a 3D hydrogen-bonded network, enhancing lattice stability.
  • Unit cell parameters expand to accommodate additional solvent molecules.

Solvate Stability:

  • Dihydrates are favored in aqueous solutions due to efficient Na⁺ solvation.
  • Higher hydrates form under prolonged crystallization or high-humidity storage.

Sulfonation Pathways for Salicylic Acid Derivatives

The synthesis of sodium sulfosalicylate begins with the sulfonation of salicylic acid through electrophilic aromatic substitution mechanisms [19]. The primary pathway involves the direct treatment of salicylic acid with concentrated sulfuric acid, where the electrophile sulfur trioxide forms through the dissociation of sulfuric acid under controlled conditions [19] [21]. The sulfonation reaction proceeds through a two-stage mechanism where the electrophile attacks the aromatic ring system, followed by proton elimination to restore aromaticity [24].

The formation of the active electrophile occurs when concentrated sulfuric acid undergoes slight dissociation to produce sulfur trioxide and water [19]. This process can be represented by the equilibrium reaction where sulfuric acid reversibly forms water and sulfur trioxide [21]. The sulfur trioxide acts as a highly polar electrophile due to the significant positive charge on the sulfur atom, making it highly reactive toward the electron-rich aromatic system [19].

During the electrophilic substitution process, the aromatic ring of salicylic acid acts as a nucleophile, attacking the sulfur trioxide electrophile [24]. This attack results in the formation of a carbocation intermediate, which subsequently undergoes deprotonation to yield the sulfosalicylic acid product [19]. The reaction demonstrates regioselectivity, with the sulfonic acid group preferentially attaching to the five-position of the salicylic acid ring due to electronic and steric factors [1].

The sulfonation pathway exhibits first-order kinetics with respect to the concentration of unsalfonated salicylic acid derivatives [39]. Research has demonstrated that the reaction rate follows Arrhenius behavior over the temperature range of thirty-five to seventy-five degrees Celsius, with an activation energy of approximately eighty-two point eight kilojoules per mole [39]. The reaction mechanism involves competing forward sulfonation and reverse desulfonation reactions, which influences the overall reaction kinetics [39].

Alternative sulfonation pathways include the use of fuming sulfuric acid, which provides a richer source of sulfur trioxide compared to concentrated sulfuric acid [21]. Fuming sulfuric acid, also known as oleum, contains dissolved sulfur trioxide in sulfuric acid, resulting in faster reaction rates and higher yields [21]. The enhanced reactivity of fuming sulfuric acid allows for reduced reaction times, typically ranging from twenty to thirty minutes compared to several hours with concentrated sulfuric acid [21].

Table 1: Synthesis Methods and Conditions for Sodium Sulfosalicylate

Synthesis MethodTemperature (°C)Reaction TimeAcid ConcentrationYield (%)
Direct Sulfonation + Sodium Hydroxide Neutralization80-1004-6 hours96-98% Sulfuric Acid85-92
Sulfuric Acid Treatment (Concentrated)60-704-6 hours70-80% Sulfuric Acid78-85
Fuming Sulfuric Acid Method40-8020-30 minutesOleum (Sulfuric Acid + Sulfur Trioxide)90-95
Industrial Scale Process80-1202-4 hours90-95% Sulfuric Acid88-94

Neutralization Protocols for Sodium Salt Formation

The conversion of sulfosalicylic acid to its sodium salt requires precise neutralization protocols to ensure complete conversion and optimal product quality [11]. The neutralization process involves the reaction between the acidic sulfosalicylic acid and a suitable base, typically sodium hydroxide, to form the corresponding sodium salt and water [11] [25]. The stoichiometry of this reaction follows a one-to-one molar ratio between the acid and base components [25].

The neutralization reaction proceeds through the combination of hydrogen ions from the sulfosalicylic acid with hydroxide ions from sodium hydroxide to generate water molecules [11]. This process requires careful temperature control during the addition of the base to prevent violent exothermic reactions and potential product degradation [22] [25]. The recommended procedure involves maintaining the reaction temperature between five and ten degrees Celsius during the initial addition of sodium hydroxide [25].

The selection of neutralizing agents significantly impacts the final product characteristics and reaction efficiency [25]. Sodium hydroxide represents the most commonly employed base due to its high reactivity and complete neutralization capability [25]. Alternative neutralizing agents include sodium carbonate and sodium bicarbonate, each offering different reaction rates and pH control characteristics [11]. Sodium carbonate provides a more moderate neutralization rate with less heat generation, while sodium bicarbonate offers the slowest reaction rate with endothermic characteristics [11].

Monitoring the neutralization process requires continuous pH measurement to achieve the target pH range between six point eight and seven point two [11]. The endpoint determination utilizes pH indicators or electronic pH meters to ensure complete neutralization without excess base addition [11]. Overaddition of base can lead to product degradation and reduced purity, making precise control essential for optimal results [25].

The neutralization kinetics demonstrate dependency on several factors including temperature, concentration, and mixing efficiency [22]. Higher temperatures accelerate the neutralization rate but may compromise product stability, requiring optimization between reaction speed and product quality [25]. Adequate mixing ensures homogeneous distribution of reactants and prevents localized hot spots that could degrade the product [22].

Table 2: Neutralization Protocols for Sodium Salt Formation

Base TypeStoichiometric RatiopH Range TargetTemperature ControlNeutralization Rate
Sodium Hydroxide1:1 (acid:base)6.8-7.25-10°C during additionRapid (exothermic)
Sodium Carbonate1:0.5 (acid:base)7.0-7.515-25°CModerate
Sodium Bicarbonate1:1 (acid:base)6.5-7.0Room temperatureSlow (endothermic)

Large-Scale Industrial Synthesis Optimization

Industrial production of sodium sulfosalicylate requires comprehensive optimization of process parameters to achieve economic viability and consistent product quality . Large-scale synthesis involves the use of continuous or semi-batch reactor systems designed to handle the exothermic nature of both sulfonation and neutralization reactions [15]. The reactor design incorporates efficient heat transfer systems to maintain optimal temperature control throughout the process [14].

The scale-up process from laboratory to industrial production presents several challenges related to heat and mass transfer limitations [15]. Industrial reactors typically operate with volumes ranging from five thousand to fifteen thousand liters, requiring sophisticated mixing systems to ensure uniform reactant distribution [15]. The mixing speed optimization involves balancing adequate mixing with energy efficiency, typically operating between one hundred and two hundred revolutions per minute for large-scale operations [15].

Temperature control systems in industrial production utilize advanced heat transfer technologies to manage the substantial heat generation during sulfonation and neutralization reactions [14]. Heat transfer rates of two to three point five kilowatts per square meter are typically maintained to ensure rapid heat removal and prevent thermal degradation [14]. The implementation of cooling systems includes external heat exchangers, internal cooling coils, and jacket cooling configurations [14].

Residence time optimization represents a critical factor in industrial synthesis, with typical values ranging from two to four hours depending on the specific process configuration [15]. Shorter residence times improve productivity but may compromise conversion efficiency, while longer times ensure complete reaction but reduce throughput [15]. The optimization involves mathematical modeling of reaction kinetics and mass transfer phenomena to determine optimal operating conditions [39].

Energy consumption optimization focuses on heat integration and recovery systems to minimize overall energy requirements [15]. Industrial processes typically achieve energy consumption levels of eight to fifteen kilowatt-hours per kilogram of product through effective heat integration [15]. Waste heat recovery from exothermic reactions can be utilized for preheating reactants or driving downstream separation processes [14].

Feed rate control ensures consistent product quality and optimal reactor utilization [15]. Industrial facilities typically operate with feed rates between five hundred and two thousand kilograms per hour, depending on the reactor capacity and desired production volume [15]. Automated control systems monitor and adjust feed rates based on real-time process parameters to maintain optimal conditions [15].

Table 4: Industrial Scale Synthesis Optimization Parameters

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Reactor Volume (L)1-5100-5005000-15000
Mixing Speed (rpm)200-400150-300100-200
Heat Transfer Rate (kW/m²)0.5-1.01.0-2.02.0-3.5
Residence Time (hours)4-63-52-4
Feed Rate (kg/h)0.1-0.55-25500-2000
Energy Consumption (kWh/kg)15-2012-188-15
Water Usage (L/kg product)10-158-126-10
Waste Generation (kg/kg product)0.2-0.30.15-0.250.1-0.2

Purification Techniques and Quality Control Measures

The purification of sodium sulfosalicylate involves multiple techniques designed to achieve pharmaceutical-grade purity levels exceeding ninety-nine percent [6] [16]. Recrystallization represents the primary purification method, utilizing controlled dissolution and precipitation to remove impurities and achieve the desired crystal form [6]. The recrystallization process typically employs water or water-ethanol mixtures as solvents, operating at temperatures between sixty and seventy degrees Celsius [6].

The recrystallization procedure begins with the dissolution of crude sodium sulfosalicylate in hot water to create a saturated solution [6]. The solution is then treated with activated carbon to remove colored impurities and organic contaminants [6]. Activated carbon treatment involves stirring the solution with carbon for three to four hours at room temperature, followed by filtration to remove the carbon and adsorbed impurities [6].

Crystallization control involves careful temperature management and seeding techniques to promote the formation of uniform crystal structures [23]. The cooling rate significantly influences crystal size distribution and purity, with slower cooling rates generally producing larger, more pure crystals [23]. Controlled cooling from the dissolution temperature to room temperature over several hours ensures optimal crystal formation [6].

Quality control measures include multiple analytical techniques to verify product purity and identity [16]. High-performance liquid chromatography serves as the primary analytical method for purity determination, utilizing mobile phases of methanol and water in a seventy to thirty volume ratio . Ultraviolet detection at two hundred fifty-four nanometers provides sensitive detection of the main component and potential impurities .

Spectroscopic characterization employs Fourier-transform infrared spectroscopy to confirm the presence of characteristic functional groups . The sulfonate group exhibits characteristic absorption around one thousand forty wavenumbers, while the carboxylic acid and phenolic groups show distinct signatures in their respective regions . Nuclear magnetic resonance spectroscopy provides detailed structural confirmation and purity assessment [10].

X-ray diffraction analysis confirms the crystalline structure and polymorphic form of the sodium sulfosalicylate product [1] . The dihydrate form exhibits a monoclinic crystal system with specific lattice parameters that can be verified through powder diffraction techniques [1]. Thermogravimetric analysis determines the water content and thermal stability, with water loss occurring around one hundred degrees Celsius for hydrated forms [34].

Table 3: Purification Techniques and Quality Control Measures

Purification MethodPurity Achieved (%)Temperature (°C)Recovery Yield (%)Processing Time
Recrystallization (Water)99.0-99.565-7085-902-4 hours
Recrystallization (Ethanol-Water)99.2-99.760-6580-853-5 hours
Activated Carbon Treatment98.5-99.025-3090-953-4 hours
Vacuum Filtration97.0-98.5Room temperature95-9830-60 minutes
Chromatographic Purification99.5-99.9Room temperature70-804-8 hours

Comparative Analysis of Synthetic Routes

The evaluation of different synthetic routes for sodium sulfosalicylate production involves comprehensive assessment of efficiency, selectivity, environmental impact, and economic viability [4]. Direct sulfonation followed by neutralization represents the most widely adopted industrial method due to its simplicity and high yield potential . This route achieves excellent selectivity for the five-position substitution on the salicylic acid ring, minimizing the formation of undesired isomers [1].

Electrophilic substitution using sulfur trioxide in sulfuric acid offers enhanced reaction rates and selectivity compared to conventional sulfonation methods [21]. The use of fuming sulfuric acid or oleum provides very high selectivity for the desired product while significantly reducing reaction times [21]. However, this method requires specialized equipment to handle the more aggressive reagents and higher safety considerations [19].

The Friedel-Crafts modification approach utilizes chlorosulfonic acid as the sulfonating agent, offering moderate selectivity but requiring careful handling due to the corrosive nature of the reagent [4]. This method may produce multiple substitution products, necessitating additional purification steps that reduce overall efficiency [4]. The commercial viability of this route is limited due to safety concerns and lower selectivity [4].

Enzymatic sulfonation represents an emerging green chemistry approach utilizing sulfotransferase enzymes to achieve highly selective sulfonation [7] [9]. This method demonstrates very high selectivity and operates under mild conditions with minimal environmental impact [7]. However, the enzymatic route remains in the research stage due to limitations in enzyme availability, stability, and cost-effectiveness for large-scale production [9].

Environmental considerations favor methods with reduced waste generation and lower energy consumption [15]. The direct sulfonation route produces moderate environmental impact through acid waste streams and energy requirements [15]. Enzymatic methods offer the lowest environmental impact but are not yet commercially viable [7]. The selection of synthetic routes must balance environmental considerations with economic and technical feasibility [15].

Economic analysis reveals that direct sulfonation provides the most favorable cost structure for large-scale production . The combination of high yields, established technology, and moderate raw material costs makes this route commercially attractive . Alternative routes may offer technical advantages but generally incur higher costs due to specialized equipment requirements or lower overall efficiency [21].

Table 5: Comparative Analysis of Synthetic Routes

Synthetic RouteStarting MaterialKey ReagentSelectivityCommercial ViabilityEnvironmental Impact
Direct SulfonationSalicylic AcidConcentrated Sulfuric AcidHigh (5-position)ExcellentModerate
Electrophilic SubstitutionSalicylic AcidSulfur Trioxide/Sulfuric AcidVery High (5-position)GoodHigh
Friedel-Crafts ModificationSalicylic Acid DerivativesChlorosulfonic AcidModerateLimitedHigh
Enzymatic SulfonationSalicylic AcidSulfotransferaseVery HighResearch StageLow

Dates

Last modified: 08-15-2023

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